1-(3-Bromopropyl)-4-nitrobenzene

Organic Synthesis Medicinal Chemistry Reaction Kinetics

1-(3-Bromopropyl)-4-nitrobenzene, also known as 3-(4-nitrophenyl)propyl bromide, is a bifunctional aromatic compound belonging to the class of bromoalkyl nitrobenzenes. It features a para-nitro group and a primary bromine atom at the terminus of a three-carbon propyl chain.

Molecular Formula C9H10BrNO2
Molecular Weight 244.08 g/mol
CAS No. 53712-77-9
Cat. No. B1600387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-4-nitrobenzene
CAS53712-77-9
Molecular FormulaC9H10BrNO2
Molecular Weight244.08 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCCBr)[N+](=O)[O-]
InChIInChI=1S/C9H10BrNO2/c10-7-1-2-8-3-5-9(6-4-8)11(12)13/h3-6H,1-2,7H2
InChIKeyQQUGTTJYNYXZSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-4-nitrobenzene (CAS 53712-77-9): Bifunctional Intermediate for Targeted Synthesis


1-(3-Bromopropyl)-4-nitrobenzene, also known as 3-(4-nitrophenyl)propyl bromide, is a bifunctional aromatic compound belonging to the class of bromoalkyl nitrobenzenes [1]. It features a para-nitro group and a primary bromine atom at the terminus of a three-carbon propyl chain. This structural arrangement, with a molecular weight of 244.08 g/mol, a LogP of 3.6, and a rotatable bond count of 3, establishes it as a versatile building block for organic synthesis, particularly where a linker with a defined length and orthogonal reactivity (aromatic nitro group for reduction or electrophilic substitution, terminal bromine for nucleophilic displacement) is required .

1-(3-Bromopropyl)-4-nitrobenzene: Why Analog Substitution Leads to Synthetic Inefficiency


The specific substitution pattern of 1-(3-bromopropyl)-4-nitrobenzene is critical for predictable reactivity in multi-step syntheses. While compounds like 1-(3-bromopropyl)-2-nitrobenzene (CAS 63307-45-9) or 1-(3-bromopropyl)-3-nitrobenzene (CAS 1823-16-1) are isomeric, their different nitro group positions alter the electron density of the aromatic ring, directly impacting regioselectivity in subsequent reactions [1]. Similarly, analogs with shorter or longer alkyl chains, such as 4-nitrobenzyl bromide (CAS 100-11-8) or 1-(4-bromobutyl)-4-nitrobenzene, do not provide the precise spatial geometry required for applications like receptor binding or polymer cross-linking. Furthermore, substituting the terminal bromine with a chlorine atom (e.g., 1-(3-chloropropyl)-4-nitrobenzene) reduces the leaving group ability, leading to significantly lower yields in crucial nucleophilic substitution steps . Therefore, a simple in-class substitution without verifying performance equivalency is a high-risk procurement strategy that can lead to failed syntheses or suboptimal material properties.

1-(3-Bromopropyl)-4-nitrobenzene (53712-77-9): Quantified Performance Evidence Versus Alternatives


Nucleophilic Displacement Efficiency: Bromine vs. Chlorine Leaving Group

For nucleophilic substitution (SN2) reactions on the propyl chain, the C-Br bond in 1-(3-bromopropyl)-4-nitrobenzene is significantly more reactive than the corresponding C-Cl bond in 1-(3-chloropropyl)-4-nitrobenzene. This difference is a fundamental principle of leaving group ability, which is quantitatively reflected in the bond dissociation energies. The weaker C-Br bond facilitates faster and higher-yielding alkylation of amines, thiols, and other nucleophiles. For example, in a model reaction with a nitrogen nucleophile, the bromo compound would achieve >90% conversion under conditions where the chloro analog might require longer times, higher temperatures, and still yield less product .

Organic Synthesis Medicinal Chemistry Reaction Kinetics

Synthetic Yield: Optimized Protocol for 1-(3-Bromopropyl)-4-nitrobenzene

A specific, solvent-free, solid-state nitration protocol using P2O5/silica gel as a solid support and HNO3 (65%) has been developed to synthesize 1-(3-bromopropyl)-4-nitrobenzene from 3-phenylpropylbromine. This method is exceptionally fast and efficient, providing the target compound with an isolated yield of 83% after a short reaction time . This compares favorably to a more traditional liquid-phase nitration, which yields the product in a lower yield of 63.7% as a mixture of ortho and para isomers requiring additional purification .

Process Chemistry Synthetic Methodology Yield Optimization

Regioselectivity Advantage: Defined Isomer for Predictable SAR

The para-substituted isomer (1-(3-bromopropyl)-4-nitrobenzene) is crucial for applications where a specific geometry is required. While a comparative study of a series of N-alkylamines derived from 4-nitrophenylpropyl bromide demonstrated nanomolar binding affinities for sigma receptors, the activity is highly dependent on the para-substitution pattern [1]. An ortho- or meta-nitro isomer would present a different spatial arrangement of the nitro group, leading to altered or abolished biological activity. This is a classic example where the specific isomer is not just a preference but a strict requirement for function.

Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Biology

Structural Confirmation: Definitive 1H and 13C NMR Fingerprint

The identity and purity of 1-(3-bromopropyl)-4-nitrobenzene can be unequivocally confirmed by its distinct NMR spectra. The 1H NMR spectrum in CDCl3 shows characteristic signals: δ 8.2 (d, J=6.3 Hz) for the aromatic protons adjacent to the nitro group, δ 7.38 (d, 2H, J=6.3 Hz) for the other aromatic protons, and the propyl chain protons at δ 3.3 (t, 2H, J=7.8 Hz), δ 2.55 (t, 2H, J=7.8 Hz), and δ 2.12 (m, 2H) . The 13C NMR spectrum further confirms the structure with peaks at δ 145.7, 144.9, 129.7, 123.5, 36.7, 34.7, and 32.4 ppm. This detailed spectral fingerprint is essential for quality control and distinguishes it from closely related analogs, which would exhibit different chemical shifts and coupling patterns due to altered electron density.

Analytical Chemistry Quality Control Spectroscopy

LogP and PSA: Calculated Properties Influencing Permeability and Solubility

The physicochemical profile of 1-(3-bromopropyl)-4-nitrobenzene, as defined by its computed properties, provides a baseline for its behavior in biological and chemical systems. The compound has an XLogP3 of 3.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 45.8 Ų [1]. Compared to a more polar analog like 1-(3-hydroxypropyl)-4-nitrobenzene (calculated LogP ~1.0), this compound is significantly more lipophilic, which would affect its ability to cross biological membranes. Compared to a less polar analog like 1-(4-bromobutyl)-4-nitrobenzene (calculated LogP ~4.1), it is slightly less lipophilic. These calculated values are used to predict ADME properties and guide the design of derivatives with desired solubility and permeability characteristics.

Computational Chemistry Drug Design ADME Properties

1-(3-Bromopropyl)-4-nitrobenzene (53712-77-9): Optimal Use Cases Derived from Evidence


Synthesis of Sigma Receptor Ligands in CNS Drug Discovery

This compound is an ideal starting material for generating libraries of N-alkylated amines targeting sigma receptors. The para-nitrobenzene core and the 3-carbon linker provide a precise pharmacophore geometry. Evidence shows that derivatives of this specific scaffold bind to sigma-1 and sigma-2 receptors with nanomolar affinity . The high reactivity of the terminal bromine ensures efficient alkylation of amine building blocks, a key step in library synthesis. The defined para-isomer guarantees that the resulting structure-activity relationship (SAR) data is clean and interpretable.

Synthesis of Functionalized Polymers and Advanced Materials

In polymer chemistry, this compound serves as a chain end-functionalization agent or a cross-linking monomer. The nitro group can be selectively reduced to an aniline, providing a handle for further modification (e.g., diazonium chemistry) or for anchoring to surfaces. The primary alkyl bromide is an efficient initiator for Atom Transfer Radical Polymerization (ATRP) or can be used for post-polymerization modification via nucleophilic substitution . The well-defined 3-carbon spacer offers control over the distance between the polymer backbone and the functional group, which can be critical for the material's mechanical or electronic properties.

Development of Fluorescent Probes and Bioconjugates

The dual functionality of 1-(3-bromopropyl)-4-nitrobenzene makes it valuable for constructing fluorescent probes. The nitro group is a well-known quencher, and its reduction to an amine can be used to activate fluorescence. Alternatively, the nitro group can be reduced to an amine, which can then be linked to a fluorophore. The terminal bromine serves as the attachment point for a targeting ligand (e.g., a peptide or small molecule) or for conjugation to a biomolecule like a protein or oligonucleotide . The 3-carbon linker provides sufficient spacing to minimize steric hindrance between the two functional moieties.

Intermediate for Agrochemical Synthesis

The compound's specific structure is relevant as a key intermediate in the synthesis of certain agrochemicals. The para-nitro group is a common feature in many herbicides and insecticides. The terminal alkyl bromide allows for the introduction of a wide variety of nucleophilic groups, enabling the construction of diverse compound libraries for screening against agricultural pests. The defined 3-carbon chain length may be critical for optimal activity and selectivity in a biological context .

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